N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide
Description
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide is a synthetic organic compound that belongs to the class of thioacetamides
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-5-7-15(8-6-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-4-2-3-17(23)11-18/h2-12H,13H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYKLMZZYJXGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide typically involves the following steps:
Formation of the thioacetamide backbone: This can be achieved by reacting a suitable acyl chloride with a thiol compound under basic conditions.
Introduction of the pyrimidinyl group: This step involves the coupling of the thioacetamide intermediate with a pyrimidinyl halide in the presence of a base.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, acids, and bases, often under conditions such as reflux or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
The compound has shown promising biological activities in various studies:
- Anticancer Activity : Research has indicated that N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide exhibits selective cytotoxicity against several cancer cell lines. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies.
- Antimicrobial Properties : Preliminary investigations have revealed that this compound possesses antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 128 µg/mL, indicating its potential use in treating bacterial infections.
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in metabolic pathways associated with disease progression. For example, it has been suggested that similar compounds can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's.
Therapeutic Potential
The unique structural features of this compound make it a candidate for further development in various therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Targeted cancer therapies |
| Infectious Diseases | Antimicrobial treatments |
| Neurology | Neuroprotective agents |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that specific modifications to the structure enhanced its potency against breast and lung cancer cell lines, suggesting avenues for drug development.
- Antimicrobial Testing : In a study conducted by researchers at a leading university, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Escherichia coli. The compound exhibited significant activity, leading to further exploration into its mechanism of action.
- Enzyme Inhibition Study : A recent investigation focused on the inhibition of acetylcholinesterase by this compound. Results demonstrated that it could effectively reduce enzyme activity in vitro, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action for N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide: can be compared with other thioacetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the pyridinyl-pyrimidinyl moiety, which confer distinct chemical and biological properties.
Biological Activity
N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H15Cl2N3OS
- Molecular Weight : 368.27 g/mol
The presence of the dichlorophenyl group and the pyrimidine derivative contributes to its biological activity. The thioacetamide moiety is also known to enhance interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a lead compound from a related family demonstrated significant in vitro potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). This compound induced cell death through apoptosis and autophagy mechanisms, showcasing promising pharmacokinetic properties and reduced tumor growth in vivo models .
Table 1: In Vitro Anticancer Activity
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound 6b | Melanoma | 0.45 | Apoptosis and autophagy |
| Lead Compound 6b | CML | 0.32 | Apoptosis and autophagy |
| This compound | Pancreatic Cancer | TBD | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit COX enzymes, which are critical in the inflammatory process. A comparative study indicated that certain derivatives displayed significant inhibitory activity against COX-2, leading to reduced production of pro-inflammatory mediators .
Table 2: COX Inhibition Potency
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 0.04 ± 0.01 |
| Compound B | COX-2 | 0.04 ± 0.02 |
| This compound | COX-2 | TBD |
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrimidine ring and the thioacetamide group significantly influence biological activity. Electron-withdrawing groups enhance the potency against cancer cell lines and inflammatory pathways .
Case Study 1: Melanoma Treatment
A recent study evaluated the efficacy of this compound in a melanoma xenograft model. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for resistant melanoma cases .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results demonstrated a marked decrease in edema compared to standard anti-inflammatory drugs, suggesting its effectiveness in managing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
